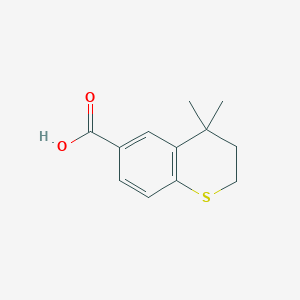
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID
概要
説明
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID is an organic compound belonging to the thiochroman family. Thiochromans are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in various fields. The presence of a carboxyl group at the 6th position and two methyl groups at the 4th position makes this compound a unique and versatile compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-thiochromanone with a carboxylating agent under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
科学的研究の応用
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
作用機序
The mechanism of action of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
4,4-Dimethyl-2-thiochromanone: A precursor in the synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID.
6-Carboxythiochroman: Lacks the methyl groups at the 4th position, leading to different chemical properties.
4,4-Dimethylthiochroman: Lacks the carboxyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the two methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H14O2S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
4,4-dimethyl-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-12(2)5-6-15-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
CSOOIPCIXHNFKE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCSC2=C1C=C(C=C2)C(=O)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
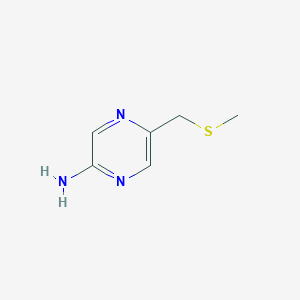
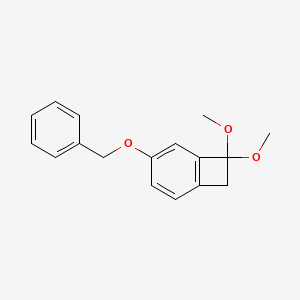
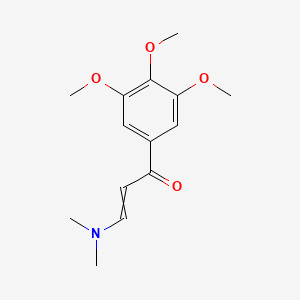
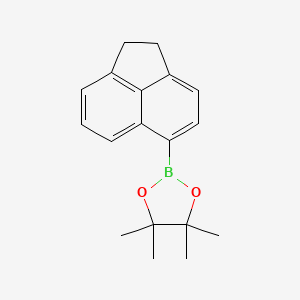
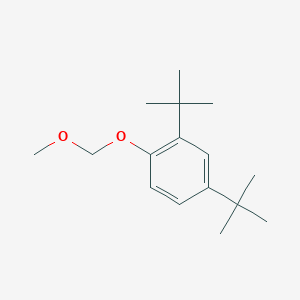
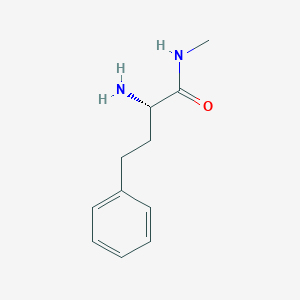
![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)
![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
![6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)
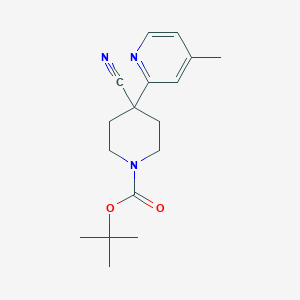
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide](/img/structure/B8563856.png)
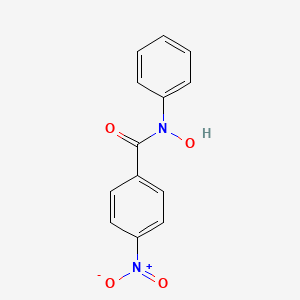
![2-[3-(Trifluoromethyl)phenyl]cyclohexanone](/img/structure/B8563871.png)
![1H-Pyrazole-4-carbonitrile, 3-amino-5-[(3-methoxyphenyl)amino]-](/img/structure/B8563887.png)
